4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide
Description
4-((8-Oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a heterocyclic compound featuring a quinazolinone core fused with a [1,3]dioxolo ring. Key structural elements include:
- Quinazolinone backbone: A bicyclic system with a ketone (C8=O) and thione (C6=S) group, contributing to hydrogen-bonding interactions and metabolic stability .
- Dioxolo ring: A fused 1,3-dioxole moiety at positions 4,5-g, enhancing rigidity and influencing electronic properties .
This compound’s structural complexity (molecular complexity score ~962) and polar surface area (~161 Ų) suggest moderate solubility and bioavailability, typical of quinazolinone derivatives .
Properties
Molecular Formula |
C25H21N3O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33) |
InChI Key |
NPDOXYHFOLUODI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline core, the introduction of the dioxolo ring, and the attachment of the phenethylbenzamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism by which 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets in specific ways, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Thione vs.
- Substituent Effects : The phenethylbenzamide group in the target compound increases lipophilicity (logP ~4.7) compared to the acetohydrazide derivatives in (logP ~3.2), suggesting improved blood-brain barrier penetration .
- Biological Activity: While ’s quinazolinone derivatives demonstrated analgesic effects, the target compound’s thione and dioxolo groups may redirect activity toward kinase or protease inhibition, a hypothesis requiring validation .
Functional Group Comparisons with Non-Quinazolinone Analogues
Benzothiazole-Spiro Derivatives ()
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share:
- Spirocyclic frameworks : Enhancing conformational rigidity, similar to the dioxolo ring in the target compound.
- Benzothiazole moieties : Electron-withdrawing groups (e.g., nitro, methoxy) in ’s analogues contrast with the target’s thione, suggesting divergent electronic profiles for target selectivity .
Tetrahydroimidazopyridine Derivatives ()
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares:
- Phenethyl group : A common lipophilic substituent, likely influencing pharmacokinetics.
- Heterocyclic complexity : Both compounds exhibit high topological polar surface areas (>160 Ų), suggesting comparable solubility challenges .
Biological Activity
The compound 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a derivative of quinazoline and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on available research findings.
Chemical Structure
The molecular formula for the compound is with a molecular weight of 377.46 g/mol . The structure features a quinazolinone core, which is known for diverse biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinazoline derivatives, including the compound . The following table summarizes findings related to its antimicrobial efficacy:
| Compound | Target Microorganism | Activity | Reference |
|---|---|---|---|
| 4-((8-oxo-6-thioxo... | E. coli | Moderate | |
| 4-((8-oxo-6-thioxo... | S. aureus | Strong | |
| 4-((8-oxo-6-thioxo... | C. albicans | Moderate |
These results indicate that the compound exhibits significant antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans.
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer potential. The compound may exert its effects through inhibition of key enzymes involved in cancer cell proliferation:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been shown to inhibit DHFR, leading to reduced folate levels and subsequent cell death in cancer cells .
- Mechanism of Action : The interaction of the quinazoline moiety with specific receptors or enzymes may modulate signaling pathways crucial for tumor growth.
Cytotoxicity Studies
In vitro studies have demonstrated that various quinazoline derivatives possess cytotoxic effects against different cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated but aligns with findings from related compounds that exhibit significant cytotoxicity against human cancer cell lines .
Case Studies
Recent literature provides several case studies highlighting the biological activity of quinazoline derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were tested against multiple bacterial strains. The study concluded that certain structural modifications enhanced antibacterial activity significantly .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of quinazoline derivatives, demonstrating their effectiveness in inhibiting tumor growth in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
